Scientific Field: Mycology
Application Summary: The compound is a precursor in the synthesis of molecules with potential anti-fungal applications.
Methods of Application: Derivatives are synthesized and tested against various fungal strains to evaluate their efficacy .
Results: Some synthesized compounds have shown effective anti-fungal activities, indicating their use in treating fungal infections .
Scientific Field: Virology
Application Summary: 2,3-Dimethoxybenzoyl chloride is used to create compounds that may serve as agents against the herpes simplex virus.
Methods of Application: The derivatives are tested for their ability to inhibit the replication of the herpes simplex virus in vitro .
Results: Certain compounds have displayed inhibitory effects on the virus, offering a pathway for the development of anti-HSV medications .
Scientific Field: Neuropharmacology
Application Summary: The synthesis of analgesic drugs can involve the use of 2,3-Dimethoxybenzoyl chloride as a starting material.
Methods of Application: Benzamide derivatives are created and their pain-relieving properties are assessed through animal models and receptor binding studies .
Results: Promising analgesic effects have been observed, which could contribute to the creation of new pain management therapies .
Scientific Field: Hematology
Application Summary: Compounds synthesized from 2,3-Dimethoxybenzoyl chloride are evaluated for their potential to inhibit platelet aggregation.
Methods of Application: The anti-platelet activity of these compounds is measured using standard in vitro assays .
Results: Some derivatives have shown anti-platelet activity, which may be beneficial in the development of treatments for thrombotic disorders .
Scientific Field: Organic Synthesis and Pharmacognosy
Application Summary: 2,3-Dimethoxybenzoyl chloride is used in the synthesis of chromenoflavone, a compound with potential pharmacological properties.
Methods of Application: The synthesis involves the reaction of 2,3-Dimethoxybenzoyl chloride with suitable starting materials to form chromenoflavone derivatives .
Results: The chromenoflavone derivatives are then tested for their biological activities, which may include antioxidant, anti-inflammatory, or anticancer properties .
Scientific Field: Natural Product Chemistry
Application Summary: This application involves the use of 2,3-Dimethoxybenzoyl chloride in the preparation of cycloartocarpesin trimethyl ether, a derivative of a natural product.
Methods of Application: The compound is synthesized through a series of chemical reactions starting with 2,3-Dimethoxybenzoyl chloride as a reagent .
Results: The synthesized compound could have various applications, including the study of its biological activities and potential as a therapeutic agent .
Scientific Field: Neuropsychopharmacology
Application Summary: Benzamide derivatives from 2,3-Dimethoxybenzoyl chloride are explored for their potential in treating juvenile hyperactivity disorders.
Methods of Application: The derivatives are synthesized and subjected to pharmacological testing in animal models to evaluate their efficacy in reducing hyperactivity symptoms .
Results: Promising compounds may proceed to clinical trials to assess their safety and effectiveness in treating hyperactivity disorders .
Scientific Field: Oncology and Medicinal Chemistry
Application Summary: 2,3-Dimethoxybenzoyl chloride serves as a precursor in the synthesis of anti-tumour agents.
Methods of Application: The compound is used to create benzamide derivatives that are tested for their ability to inhibit tumour growth in vitro and in vivo .
Results: Some derivatives have shown potential as anti-tumour agents, warranting further investigation into their mechanism of action and therapeutic potential .
Scientific Field: Cardiovascular Pharmacology
Application Summary: The synthesis of drugs aimed at treating hypercholesterolemia may involve the use of 2,3-Dimethoxybenzoyl chloride.
Methods of Application: Derivatives are created and tested for their lipid-lowering effects in preclinical models .
Results: Compounds that demonstrate significant cholesterol-lowering activity could be developed into drugs for managing hypercholesterolemia .
Scientific Field: Pharmaceutical Chemistry
Application Summary: 2,3-Dimethoxybenzoyl chloride is used to synthesize analogues of known drugs like Sorafenib and Lipitor.
Methods of Application: Chemical modifications of the benzamide structure are performed to create analogues with potentially improved efficacy or reduced side effects .
Results: The analogues are evaluated for their pharmacological properties and compared to the original drugs to determine any advantages they may offer .
2,3-Dimethoxybenzoyl chloride is an organic compound with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. It is classified as a benzoyl chloride derivative, characterized by the presence of two methoxy groups at the 2 and 3 positions on the benzene ring. This compound is notable for its high reactivity due to the acyl chloride functional group, making it a valuable intermediate in organic synthesis.
2,3-Dimethoxybenzoyl chloride is likely to possess similar hazards as other aromatic acyl chlorides. These include:
The synthesis of 2,3-dimethoxybenzoyl chloride typically involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide. The reaction is conducted under reflux conditions to ensure complete conversion to the acyl chloride.
In industrial settings, similar methods are employed but scaled up for higher yields and purity. The process involves precise control of reaction conditions and often utilizes large reactors .
2,3-Dimethoxybenzoyl chloride serves as an important intermediate in organic synthesis. Its applications include:
Several compounds share structural similarities with 2,3-dimethoxybenzoyl chloride. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2,4-Dimethoxybenzoyl Chloride | Methoxy groups at positions 2 and 4 | Different reactivity profile due to methoxy positioning |
3,5-Dimethoxybenzoyl Chloride | Methoxy groups at positions 3 and 5 | Variation in steric effects influencing reactivity |
Benzoyl Chloride | No methoxy groups | More reactive due to lack of electron-donating groups |
The unique positioning of the methoxy groups in 2,3-dimethoxybenzoyl chloride affects its reactivity and suitability for specific synthetic applications compared to these similar compounds .
Corrosive